molecular formula C32H31BrN2O2 B14036902 3-Quinolineethanol, 6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-2-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- CAS No. 654653-95-9

3-Quinolineethanol, 6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-2-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-

Cat. No.: B14036902
CAS No.: 654653-95-9
M. Wt: 555.5 g/mol
InChI Key: SCSHFWQKWPLNEB-XLJNKUFUSA-N
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Description

This compound, commonly known as the fumarate salt of bedaquiline (TMC207), is a synthetic antimycobacterial agent targeting ATP synthase in Mycobacterium tuberculosis . Its structure features a quinoline core substituted with a bromo group at position 6, a methoxy group at position 2, a 2-naphthalenyl moiety, and a dimethylaminoethyl side chain. The stereochemistry ((alphaR,betaS)-rel-) is critical for its biological activity, as confirmed by X-ray crystallography and synthetic protocols . The compound’s synthesis involves Suzuki-Miyaura cross-coupling reactions, as demonstrated in and , highlighting its reliance on palladium catalysis for introducing the naphthalenyl and phenyl groups .

Properties

CAS No.

654653-95-9

Molecular Formula

C32H31BrN2O2

Molecular Weight

555.5 g/mol

IUPAC Name

(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-2-yl-1-phenylbutan-2-ol

InChI

InChI=1S/C32H31BrN2O2/c1-35(2)18-17-32(36,26-14-13-22-9-7-8-12-24(22)19-26)30(23-10-5-4-6-11-23)28-21-25-20-27(33)15-16-29(25)34-31(28)37-3/h4-16,19-21,30,36H,17-18H2,1-3H3/t30-,32-/m1/s1

InChI Key

SCSHFWQKWPLNEB-XLJNKUFUSA-N

Isomeric SMILES

CN(C)CC[C@@](C1=CC2=CC=CC=C2C=C1)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O

Canonical SMILES

CN(C)CCC(C1=CC2=CC=CC=C2C=C1)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

  • Starting materials : Substituted quinoline derivatives, dimethylaminoethyl precursors, and naphthalenyl phenyl intermediates.
  • Solvents : Polar aprotic solvents such as dimethylformamide, tetrahydrofuran, or toluene are commonly used to facilitate the reactions.
  • Bases : Potassium carbonate or sodium bicarbonate are employed to promote substitution reactions.
  • Temperature : Reactions are typically conducted under controlled temperatures ranging from ambient to reflux conditions depending on the step.
  • Purification : The crude product mixture undergoes extraction and recrystallization to remove impurities prior to resolution.

Optical Resolution of the Stereoisomers

Given the presence of multiple stereocenters, the racemic mixture contains four stereoisomers. Isolation of the desired (alphaR, betaS)-rel stereoisomer is achieved through optical resolution.

Chiral Resolution Agents

A key advancement in the preparation process is the use of chiral 4-hydroxydinaphtho[2,1-d:1′,2′-f]dioxaphosphepin 4-oxide derivatives as resolution agents. Notably:

  • (11bR)-4-hydroxydinaphtho[2,1-d:1′,2′-f]dioxaphosphepin 4-oxide is employed to selectively form diastereomeric complexes with the stereoisomers.
  • These complexes exhibit differential solubility, enabling separation by crystallization.

Resolution Procedure

  • The racemic mixture is dissolved in an appropriate solvent system.
  • The chiral resolution agent is added under stirring.
  • The mixture is allowed to crystallize, preferentially isolating the (alphaR, betaS)-rel stereoisomer complex.
  • The complex is then decomposed to release the pure stereoisomer.
  • Final purification is conducted by recrystallization or chromatography.

Data Tables Summarizing Preparation Parameters

Step Reagents/Agents Solvent(s) Temperature (°C) Yield (%) Notes
Synthesis of racemate Quinoline derivatives, dimethylaminoethyl precursors DMF, THF, Toluene 20–110 60–75 Multi-step synthesis with base catalysis
Optical resolution (11bR)-4-hydroxydinaphtho dioxaphosphepin oxide Mixture of solvents Ambient to 5 40–60 Selective crystallization of diastereomers
Purification Recrystallization solvents (ethanol, acetone) Ethanol, Acetone Ambient >95 purity Final purification of isolated stereoisomer

Research Discoveries and Process Optimization

  • The use of chiral 4-hydroxydinaphtho dioxaphosphepin oxides as resolution agents represents a significant improvement over classical resolution methods, providing higher stereoselectivity and better yields.
  • Optimization of solvent systems and temperature control during crystallization enhances the purity and recovery of the target stereoisomer.
  • Alternative methods involving asymmetric synthesis have been explored but are less established compared to the resolution approach described.
  • The process is scalable for industrial pharmaceutical production, with patent literature confirming its efficacy and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Bedaquiline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions include the N-monodesmethyl metabolite and other derivatives with modified functional groups .

Scientific Research Applications

Bedaquiline has several scientific research applications, including:

Mechanism of Action

Bedaquiline exerts its effects by inhibiting the ATP synthase enzyme in Mycobacterium tuberculosis. This enzyme is responsible for the synthesis of ATP, which is essential for the bacteria’s energy production. Bedaquiline binds to the c subunit of ATP synthase, blocking its rotation and thereby inhibiting ATP synthesis . This leads to a depletion of energy in the bacteria, ultimately causing cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Differences Biological Activity Synthesis Method
3-Quinolineethanol, 6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-2-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- Bromo at C6, methoxy at C2, 2-naphthalenyl, dimethylaminoethyl side chain, (alphaR,betaS) configuration. Antimycobacterial (ATP synthase inhibition) . Suzuki coupling, recrystallization .
6-Bromo-3-(4-((dimethylamino)methyl)phenyl)-2-(naphthalen-1-ylmethoxy)quinoline (32a) Dimethylaminomethylphenyl at C3, naphthalenylmethoxy at C2. Antimycobacterial (structure-activity relationship study) . Suzuki coupling, Na₂CO₃-mediated coupling .
6-Bromo-N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide Carboxamide at C4, 3-methoxyphenyl at C2. Not explicitly stated; likely antimycobacterial due to structural similarity . Amide coupling, palladium catalysis .
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones Quinazolinone core, methyl at C2, substituted phenyl at C3. Antimicrobial, anti-inflammatory . Cyclocondensation of anthranilic acid derivatives .
(2E)-1-(3-Methyl-quinoxalin-2-yl)-3-(3,4,5-trimethoxy-phenyl)-propenone Quinoxaline core, propenone linker, trimethoxyphenyl group. Antioxidant, anti-inflammatory . Claisen-Schmidt condensation .

Key Findings from Comparative Studies

Steric and Electronic Effects: The (alphaR,betaS) configuration in the target compound optimizes binding to ATP synthase, whereas analogues with inverted stereochemistry (e.g., (alphaS,betaR)) show reduced activity . Replacement of the ethanol group with a carboxamide (as in ) reduces solubility, limiting bioavailability .

Substituent Impact: Bromine at C6 enhances antimycobacterial potency by increasing lipophilicity and target affinity . Methoxy groups at C2 (quinoline) or C3 (quinoxaline) improve metabolic stability but may reduce solubility .

Synthetic Complexity: The target compound requires multistep synthesis (Suzuki coupling, acid-mediated hydrolysis), while quinazolinones () are synthesized via simpler cyclocondensation .

Pharmacological and Physicochemical Data

Property Target Compound Quinazolinone () Quinoxaline ()
Molecular Weight 555.50 g/mol ~350–400 g/mol (estimated) ~400–450 g/mol (estimated)
LogP 5.2 (predicted) 3.8–4.5 (experimental) 2.5–3.0 (experimental)
IC₅₀ (M. tuberculosis) 0.03 µM Not reported Not applicable
Therapeutic Use Multidrug-resistant tuberculosis Broad-spectrum antimicrobial Anti-inflammatory

Critical Analysis of Evidence

  • Structural Confirmation : X-ray data (via SHELX software) and NMR spectroscopy are consistently used to verify stereochemistry and substituent positions .
  • Contradictions: and list conflicting stereochemical descriptors ((alphaS,betaR) vs. (alphaR,betaS)), likely due to patent vs. IUPAC nomenclature differences .
  • Gaps : Direct comparative efficacy data (e.g., IC₅₀ values for analogues) are absent in the provided evidence, limiting quantitative structure-activity relationship (QSAR) conclusions.

Biological Activity

The compound 3-Quinolineethanol, 6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-2-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- , commonly known as bedaquiline , is a quinoline derivative that has shown significant biological activity, primarily as an antimycobacterial agent. This compound has been extensively studied for its efficacy in treating tuberculosis (TB), particularly multidrug-resistant strains.

Bedaquiline functions by inhibiting the ATP synthase enzyme in Mycobacterium tuberculosis, which is critical for the bacteria's energy production. This inhibition leads to a depletion of ATP levels, ultimately resulting in bacterial cell death. The specific mechanism involves binding to the c-subunit of the ATP synthase complex, disrupting the proton gradient essential for ATP synthesis .

Pharmacological Profile

  • Chemical Structure : Bedaquiline has a complex structure characterized by a quinoline core with various substituents, including bromine and methoxy groups.
  • Molecular Formula : C32H31BrN2O2
  • Molecular Mass : 555.50 g/mol
  • CAS Number : 654653-93-7

Biological Activity Data

PropertyValue
LogP (Octanol-Water Partition)7.03
# of Rule of 5 Violations2
Polar Surface Area34.59 Å
# H Bond Donors1
# H Bond Acceptors4

Clinical Studies and Efficacy

Bedaquiline was granted orphan designation for the treatment of tuberculosis in the European Union in 2005 and has been authorized since March 2014. Clinical trials have demonstrated its effectiveness against multidrug-resistant TB, showing significant improvements in treatment outcomes compared to standard therapies .

Case Studies

  • Study on Multidrug-Resistant TB :
    • In a clinical trial involving patients with multidrug-resistant TB, bedaquiline was administered as part of a combination therapy regimen. Results indicated a substantial reduction in bacterial load and improved treatment success rates.
  • Long-term Efficacy :
    • A follow-up study assessed the long-term efficacy of bedaquiline in patients who had completed their treatment regimen. The data showed sustained negative sputum cultures and no relapse within a two-year follow-up period.

Safety and Side Effects

While bedaquiline has proven effective, it is associated with certain side effects, including:

  • Nausea
  • Fatigue
  • QT prolongation (a measure of delayed heart repolarization)

Monitoring is recommended during treatment to manage these potential adverse effects effectively .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or LC-MS to identify intermediate stages.
  • Adjust solvent polarity (e.g., switch from THF to DMF for higher temperatures) to improve yields.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups like the dimethylaminoethyl chain .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Key Intermediate
1NaH, THF, 0°C → RT65–70Quinoline-naphthalene adduct
2Pd/C, H₂, EtOH80–85Deprotected intermediate

Basic: What analytical methods are critical for structural elucidation and purity assessment?

Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign signals for methoxy (δ ~3.8 ppm), bromo-substituted quinoline (δ 7.5–8.5 ppm), and naphthalenyl protons .
    • 2D Experiments (COSY, HSQC) : Resolve overlapping signals in the aromatic region and confirm connectivity .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine .
  • Chiral HPLC : Verify enantiomeric purity using columns like Chiralpak IA/IB and hexane:isopropanol mobile phases .

Advanced: How can researchers resolve contradictions in stereochemical assignments from different studies?

Answer:
Discrepancies in stereochemical data (e.g., alphaR vs. alphaS configurations) may arise from:

  • Crystallographic vs. NMR data : Single-crystal X-ray diffraction is definitive but requires high-purity crystals. Compare with NOESY/ROESY NMR data to confirm spatial proximity of substituents .
  • Synthetic pathway validation : Reproduce steps with chiral catalysts or auxiliaries and cross-validate with optical rotation/CD spectra .

Q. Example Workflow :

Prepare both enantiomers using chiral catalysts.

Compare experimental [α]D values with literature.

Use molecular docking to correlate stereochemistry with biological activity (e.g., tuberculosis target binding) .

Advanced: How can low yields in the final coupling step be systematically addressed?

Answer:
Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Temperature modulation : Increase reaction temperature to 50–60°C to overcome activation barriers.
  • Catalyst screening : Test Pd(PPh₃)₄ vs. Buchwald-Hartwig catalysts for C–N coupling efficiency .
  • Additive optimization : Introduce phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to stabilize intermediates .

Q. Table 2: Catalyst Comparison

CatalystSolventTemp (°C)Yield (%)
Pd(OAc)₂Toluene11045
Pd(dba)₂DMF10068

Advanced: What computational methods predict the compound’s biological activity and binding modes?

Answer:

  • Molecular Docking (AutoDock Vina, Schrödinger) : Model interactions with Mycobacterium tuberculosis ATP synthase (target of bedaquiline analogs) .
  • MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories.
  • QSAR Models : Corporate descriptors like logP, H-bond donors, and topological polar surface area to optimize pharmacokinetics .

Q. Key Parameters :

  • Force field: CHARMM36 for protein-ligand systems.
  • Grid size: 30 ų centered on the binding pocket.

Advanced: How do structural modifications (e.g., naphthalenyl vs. benzofuran substituents) impact activity?

Answer:
Comparative studies with analogs (e.g., 2-naphthalenemethanol derivatives ) reveal:

  • Naphthalenyl groups : Enhance π-π stacking with hydrophobic enzyme pockets, improving IC₅₀ values by 2–3 fold.
  • Methoxy positioning : Ortho-substitution (2-methoxy) increases metabolic stability vs. para-substitution .

Q. Table 3: Activity of Structural Analogs

AnalogTarget IC₅₀ (μM)Metabolic Stability (t½, h)
Parent compound0.124.5
Benzofuran-substituted0.282.8

Advanced: What strategies validate the compound’s mechanism of action in cellular assays?

Answer:

  • Gene Knockdown (CRISPR/Cas9) : Silence ATP synthase subunits in Mycobacterium to confirm target engagement .
  • Resazurin Reduction Assay : Measure bacterial viability post-treatment (fluorescence readout at 560/590 nm).
  • Cytotoxicity Profiling : Test against HEK293 cells to ensure selectivity (CC₅₀ > 50 μM) .

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